

# Validating the Structure of "Peroxide, nitro 1-oxohexyl" Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Peroxide, nitro 1-oxohexyl*

Cat. No.: *B15467980*

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This guide provides a comparative analysis of the structural validation of "**Peroxide, nitro 1-oxohexyl**" and its derivatives against alternative compounds. Due to the limited availability of specific experimental data for "**Peroxide, nitro 1-oxohexyl**," this guide utilizes data from representative molecules—1-nitrohexane and tert-butyl hydroperoxide—to illustrate the expected analytical characteristics. Benzoyl peroxide is included as a common alternative organic peroxide.

## Comparison of Spectroscopic Data

The structural validation of "**Peroxide, nitro 1-oxohexyl**" relies on a combination of spectroscopic techniques. The following tables summarize the expected and actual data for the target compound and its alternatives.

Table 1: <sup>1</sup>H NMR Data (Chemical Shifts in ppm)

Compound	Functional Group Protons	Alkyl Chain Protons	Aromatic Protons
"Peroxide, nitro 1-oxohexyl" (Predicted)	~4.4 ( $\alpha$ -CH <sub>2</sub> to NO <sub>2</sub> )	~0.9-2.0	N/A
1-Nitrohexane	4.39 (t, 2H, -CH <sub>2</sub> -NO <sub>2</sub> ) [1]	2.00 (quint, 2H), 1.39-1.32 (m, 6H), 0.90 (t, 3H)[1]	N/A
tert-Butyl Hydroperoxide	~8.5 (s, 1H, -OOH)	1.22 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )	N/A
Benzoyl Peroxide	N/A	N/A	~8.1 (d, 4H), ~7.6 (t, 2H), ~7.5 (t, 4H)

Table 2: <sup>13</sup>C NMR Data (Chemical Shifts in ppm)

Compound	Functional Group Carbons	Alkyl Chain Carbons	Aromatic Carbons
"Peroxide, nitro 1-oxohexyl" (Predicted)	~75 ( $\alpha$ -C to NO <sub>2</sub> ), ~170 (C=O)	~20-35	N/A
1-Nitrohexane	75.8 (-CH <sub>2</sub> -NO <sub>2</sub> )	31.2, 27.8, 25.8, 22.2, 13.8	N/A
tert-Butyl Hydroperoxide	~83.9 (-C-OOH), ~26.0 (-CH <sub>3</sub> )[2]	N/A	N/A
Benzoyl Peroxide	164.2 (C=O)	N/A	134.1, 130.0, 129.1, 128.6

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm<sup>-1</sup>)

Compound	Key Functional Group Peaks	C-H Stretching
"Peroxide, nitro 1-oxohexyl" (Predicted)	~1750 (C=O), ~1550 & ~1370 (NO <sub>2</sub> ), ~880 (O-O)	~2850-2960
1-Nitrohexane	1550 & 1378 (NO <sub>2</sub> )	2959, 2934, 2874
tert-Butyl Hydroperoxide	3380 (O-H), 875 (O-O)	2979, 2933, 2871
Benzoyl Peroxide	1776, 1755 (C=O), 1211 (C-O), 880 (O-O)	3070 (aromatic)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks
"Peroxide, nitro 1-oxohexyl" (Predicted)	177	Loss of -NO <sub>2</sub> (m/z 131), Loss of -OOH (m/z 144), Hexanoyl cation (m/z 99)
1-Nitrohexane	131[3]	85 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 71, 57, 43 (alkyl fragments)[3]
tert-Butyl Hydroperoxide	90[4]	75 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 59 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 57 ([C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> )[4][5]
Benzoyl Peroxide	242	167, 122 ([C <sub>6</sub> H <sub>5</sub> CO <sub>2</sub> ] <sup>+</sup> ), 105 ([C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

## Experimental Protocols

Accurate structural validation requires precise experimental execution. Below are the detailed methodologies for the key analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on the same instrument.
  - Use a proton-decoupled pulse sequence.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
  - Chemical shifts are referenced to the solvent peak or TMS.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Typically, scan the range from 4000 to 400  $\text{cm}^{-1}$ .
  - Average 16-32 scans to improve the signal-to-noise ratio.

- Perform a background scan of the empty sample compartment or the pure salt plates/KBr pellet and subtract it from the sample spectrum.

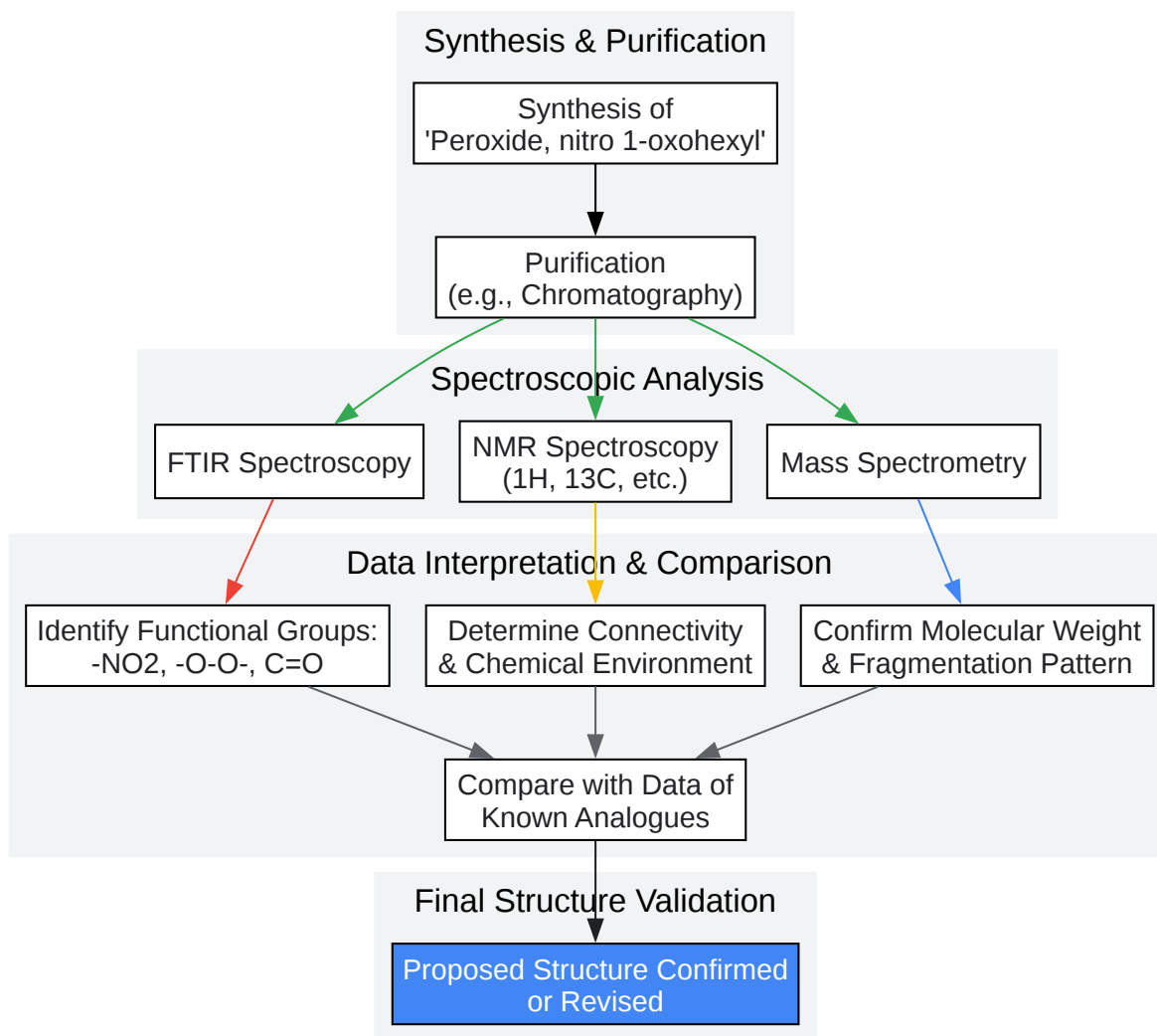
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
  - Electron Ionization (EI): Typically used for volatile and thermally stable compounds. Standard electron energy is 70 eV.
  - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often used with LC-MS.
- Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a novel derivative like **"Peroxide, nitro 1-oxohexyl."**

## Structural Validation Workflow for Novel Organic Compounds



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Caption: Logical workflow for the structural validation of a novel organic compound.

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